REACTION_CXSMILES
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N.Br[C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][C:4]=1[C:11]([CH3:14])([CH3:13])[CH3:12]>[Zn]>[C:11]([C:4]1[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[O:7][CH:3]=1)([CH3:14])([CH3:12])[CH3:13]
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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500 mg
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Type
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reactant
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Smiles
|
BrC1=C(C=C(O1)C(=O)O)C(C)(C)C
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Name
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|
Quantity
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265 mg
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Type
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catalyst
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Smiles
|
[Zn]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C=1C=C(OC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |